molecular formula C21H23Cl2N3O B4758561 4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide

4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide

Cat. No. B4758561
M. Wt: 404.3 g/mol
InChI Key: YVNLAIQFSMZNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide, also known as Sertindole, is a drug used to treat schizophrenia. It was first approved for use in Europe in 1996 and was later approved for use in Canada in 1997. Sertindole is a selective antagonist of dopamine D2 receptors and serotonin 5-HT2 receptors. It is a second-generation antipsychotic drug that is used to treat the positive and negative symptoms of schizophrenia.

Mechanism of Action

4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide works by blocking the dopamine D2 receptors and serotonin 5-HT2 receptors in the brain. This leads to a decrease in the activity of the dopamine and serotonin systems, which are thought to be involved in the development of schizophrenia.
Biochemical and Physiological Effects
4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, which is thought to be involved in the regulation of mood and anxiety. 4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide has also been shown to decrease the levels of the neurotransmitter glutamate, which is thought to be involved in the development of schizophrenia.

Advantages and Limitations for Lab Experiments

4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It has a long half-life, which means that it remains in the body for an extended period of time. This makes it easier to study the effects of the drug over a longer period of time. However, 4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide has several limitations for use in lab experiments. It can cause cardiac arrhythmias, which can be fatal. This makes it difficult to use in experiments involving animals or humans.

Future Directions

There are several future directions for the study of 4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide. One area of research is the development of new antipsychotic drugs that are more effective and have fewer side effects than 4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide. Another area of research is the study of the long-term effects of 4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide on the brain and body. Finally, the study of the molecular mechanisms underlying the action of 4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide is an area of research that holds promise for the development of new treatments for schizophrenia and other psychiatric disorders.

Scientific Research Applications

4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide has been extensively studied for its efficacy in treating schizophrenia. It has been shown to be effective in treating both the positive and negative symptoms of schizophrenia. 4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide has also been studied for its potential use in treating other psychiatric disorders such as bipolar disorder and depression.

properties

IUPAC Name

4-[(2,4-dichlorophenyl)methyl]-N-(2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O/c22-18-6-4-17(20(23)13-18)14-25-8-10-26(11-9-25)21(27)24-19-7-5-15-2-1-3-16(15)12-19/h4-7,12-13H,1-3,8-11,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNLAIQFSMZNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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